molecular formula C30H46O4 B593244 3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid CAS No. 36138-41-7

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid

Cat. No. B593244
CAS RN: 36138-41-7
M. Wt: 470.694
InChI Key: OCFWERYSZNWGQD-RGAAFHQASA-N
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Description

“3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid”, also known as Canaric acid, is a chemical compound with the molecular formula C30H48O2 . It has a molecular weight of 440.71 .


Molecular Structure Analysis

The molecular structure of “3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid” involves a complex arrangement of carbon and hydrogen atoms, along with two oxygen atoms . For a detailed structural analysis, it would be beneficial to refer to a dedicated chemical structure database or software.

Scientific Research Applications

  • Glycosylation of Triterpene Alcohols and Acids : This study involved the preparation of glucosides and glucosyl esters of several triterpenes, including 28-hydroxy-3,4-secolupa-4(23),20(29)-dien-3-oic acid. The process used tetra-O-acetyl-α-D-glucopyranosyl bromide in acetonitrile and mercury(II) cyanide, followed by deacetylation (Klinotová et al., 1997).

  • Ozonolysis of 2,3-Seco-24,28-dinorlupa-4(23),20(29)-diene-2,17-dicarbonitrile : This paper reports on the oxidation of a related compound with ozone, yielding several products, including 2,17-dicyano-2,4-seco-3,23,24,28,29,30-hexanorlupane-4,20-dioic acid. The structures were determined using NMR spectroscopy and two-dimensional shift correlation techniques (Khusnutdinova et al., 2021).

  • Antitumor Activity of 3-Amino-3,4-Seco-Lupa-4(23),20(29)-Diene Derivatives : This study found that derivatives of 3-amino-3,4-seco-lupa-4(23),20(29)-diene inhibited the growth of nine human cancer cell lines, including leukemia, melanoma, and lung, colon, CNS, and kidney cancer cell lines (Giniyatullina et al., 2020).

  • Synthesis and Inhibition of Flu A Virus Reproduction : This research focused on the Beckman rearrangement of 3-hydroxyiminobetulonic acid to produce derivatives of 3,4-seco-2-cyanolupa-4(23),20(29)-diene. These compounds exhibited activity inhibiting flu A virus reproduction in cell culture (Flekhter et al., 2009).

properties

IUPAC Name

(3S,4S,5R,8R,9R,10R,13S,14R,15R)-4-(2-carboxyethyl)-4,9,10-trimethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18(2)20-10-15-30(26(33)34)17-16-28(6)22(25(20)30)8-9-23-27(5,13-12-24(31)32)21(19(3)4)11-14-29(23,28)7/h20-23,25H,1,3,8-17H2,2,4-7H3,(H,31,32)(H,33,34)/t20-,21-,22+,23+,25+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFWERYSZNWGQD-RGAAFHQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC(C4(C)CCC(=O)O)C(=C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid

Citations

For This Compound
1
Citations
ML Kennedy, GG Llanos, S Castanys… - Chemistry & …, 2011 - Wiley Online Library
The phytochemical analysis of the root bark extracts of the Chilean Maytenus, M. chubutensis, and M. magellanica (Celastraceae), led to the isolation of one phenolic nortriterpene, 1, …
Number of citations: 13 onlinelibrary.wiley.com

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